![molecular formula C23H18N2O2 B7709729 N-((2-hydroxyquinolin-3-yl)methyl)-N-phenylbenzamide](/img/structure/B7709729.png)
N-((2-hydroxyquinolin-3-yl)methyl)-N-phenylbenzamide
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Description
“N-((2-hydroxyquinolin-3-yl)methyl)-N-phenylbenzamide” is a synthetic compound that belongs to the class of quinoline derivatives . Quinoline derivatives are known to exhibit various biological activities, including anti-inflammatory, anticancer, and antimicrobial properties .
Synthesis Analysis
The synthesis of quinoline derivatives involves a number of established protocols. The quinoline ring, a key component of these compounds, can be synthesized by various conventional named reactions such as Skraup, Doebner-Von Miller, Pfitzinger, Friedlander, Conrad-Limpach, and Combes synthesis .Chemical Reactions Analysis
Quinoline, being a weak tertiary base, forms salts with acids and exhibits reactions similar to benzene and pyridine. It participates in both electrophilic and nucleophilic substitution reactions .Mechanism of Action
Target of Action
Given its quinoline structure , it may interact with a variety of biological targets, as quinoline derivatives are known to exhibit a broad range of biological activities .
Mode of Action
Quinoline derivatives are known to participate in both electrophilic and nucleophilic substitution reactions . They commonly exist in various natural compounds and have been found to have antibacterial, antifungal, antimalarial, anthelmintic, anticonvulsant, cardiotonic, anti-inflammatory, and analgesic activities .
Biochemical Pathways
Quinoline derivatives are known to influence a variety of pathways due to their broad spectrum of biological activities .
Pharmacokinetics
Pharmacokinetics refers to the movement of a drug into, through, and out of the body—the time course of its absorption, bioavailability, distribution, metabolism, and excretion .
Result of Action
Given the broad range of biological activities associated with quinoline derivatives, it is likely that this compound could have diverse effects at the molecular and cellular level .
properties
IUPAC Name |
N-[(2-oxo-1H-quinolin-3-yl)methyl]-N-phenylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O2/c26-22-19(15-18-11-7-8-14-21(18)24-22)16-25(20-12-5-2-6-13-20)23(27)17-9-3-1-4-10-17/h1-15H,16H2,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUSWRJJSPGIKEA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)N(CC2=CC3=CC=CC=C3NC2=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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